2-Amino-3-fluorobenzaldehyde

Vue d'ensemble

Description

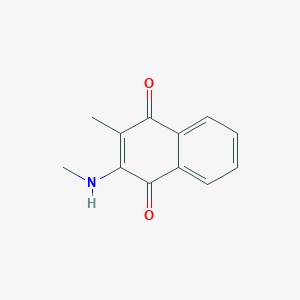

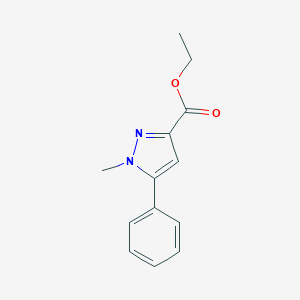

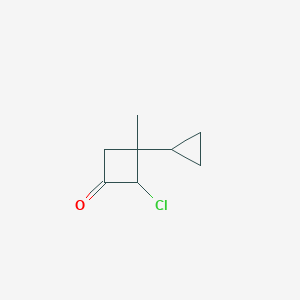

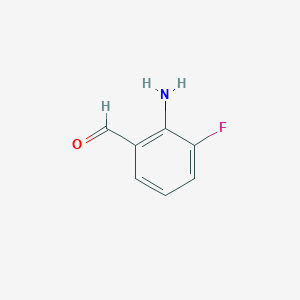

2-Amino-3-fluorobenzaldehyde is a chemical compound that serves as a building block in organic synthesis. It is characterized by the presence of an amino group and a fluorine atom on a benzaldehyde framework. This compound is a derivative of benzaldehyde where the amino group is in the ortho position relative to the aldehyde group, and a fluorine atom is substituted at the meta position.

Synthesis Analysis

The synthesis of derivatives of 2-aminobenzaldehyde can be achieved through various methods. One approach involves the addition of ethyl diazoacetate to 2-aminobenzaldehydes to afford the indole core with excellent functional group tolerance and regiochemical control . Another method reported the use of scandium pentafluorobenzoate-catalyzed cascade reactions of 2-aminobenzaldehydes with primary amines to synthesize polycyclic ring-fused aminals . Additionally, a stereoselective synthesis of 2-aminobenzylidene derivatives from 2-halobenzaldehydes, including 2-fluoro-5-nitrobenzaldehyde, has been developed using a convergent 3-component approach .

Molecular Structure Analysis

The molecular structure of 2-Amino-3-fluorobenzaldehyde is characterized by the presence of an amino group (NH2) and a fluorine atom attached to a benzene ring. The amino group is a strong electron-donating substituent, while the fluorine atom is an electron-withdrawing group. This combination of substituents can influence the reactivity and electronic properties of the molecule, making it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

2-Amino-3-fluorobenzaldehyde can participate in various chemical reactions due to the reactivity of both the amino and aldehyde functional groups. For instance, it can undergo cyclocondensation reactions with amidines to form isoquinolines . It can also be used as an intermediate in the synthesis of indoles , ring-fused aminals , and benzylidene derivatives . The presence of the fluorine atom can also influence the selectivity and outcome of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-fluorobenzaldehyde are influenced by its functional groups and molecular structure. The amino group can engage in hydrogen bonding, which can affect its solubility and boiling point. The fluorine atom can enhance the molecule's stability and influence its reactivity towards nucleophilic substitution reactions. While the specific physical and chemical properties of 2-Amino-3-fluorobenzaldehyde are not detailed in the provided papers, the properties of similar compounds suggest that it would have moderate solubility in organic solvents and exhibit typical reactivity of aromatic aldehydes and amines.

Applications De Recherche Scientifique

-

Spectroscopic Techniques

- Field : Physical Chemistry

- Application : Fluorobenzaldehyde is used in spectroscopic techniques like Infrared (IR) spectroscopy . It serves as an effective tool for characterizing compound and solvent interactions .

- Methods : Experimental and theoretical spectral investigation and conformational analysis are performed by IR spectroscopy and density functional theory (DFT) . The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales are also investigated .

- Results : The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .

-

Synthetic Intermediate

- Field : Organic Chemistry

- Application : Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .

- Results : The outcomes would also depend on the specific reaction, but in general, the fluorine in fluorobenzaldehyde can be replaced via oxidation reaction .

-

Schiff Base Compounds

- Field : Medicinal Chemistry

- Application : Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction, some of which have antimicrobial properties .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .

- Results : Some of the Schiff base compounds synthesized using fluorobenzaldehydes have shown antimicrobial properties .

-

Halogen-Exchange Reaction

- Field : Organic Chemistry

- Application : The 4-fluorobenzaldehyde isomer can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .

- Results : The outcomes would also depend on the specific reaction, but in general, the halogen-exchange reaction can be used to produce 4-fluorobenzaldehyde .

-

Antibacterial Compounds

- Field : Medicinal Chemistry

- Application : Fluorobenzaldehyde can be used to synthesize antibacterial Co (II), Ni (II), Cu (II) and Zn (II) complexes of Schiff bases .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .

- Results : Some of the Schiff base compounds synthesized using fluorobenzaldehydes have shown antibacterial properties .

-

Optically Active Schiff’s Base Derivatives

- Field : Medicinal Chemistry

- Application : Fluorobenzaldehyde can be used to synthesize novel optically active Schiff’s base derivatives .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .

- Results : Some of the Schiff base derivatives synthesized using fluorobenzaldehydes have shown antimicrobial activities .

-

Halogen-Exchange Reaction

- Field : Organic Chemistry

- Application : The 4-fluorobenzaldehyde isomer can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .

- Results : The outcomes would also depend on the specific reaction, but in general, the halogen-exchange reaction can be used to produce 4-fluorobenzaldehyde .

-

Antibacterial Compounds

- Field : Medicinal Chemistry

- Application : Fluorobenzaldehyde can be used to synthesize antibacterial Co (II), Ni (II), Cu (II) and Zn (II) complexes of Schiff bases .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .

- Results : Some of the Schiff base compounds synthesized using fluorobenzaldehydes have shown antibacterial properties .

-

Optically Active Schiff’s Base Derivatives

- Field : Medicinal Chemistry

- Application : Fluorobenzaldehyde can be used to synthesize novel optically active Schiff’s base derivatives .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .

- Results : Some of the Schiff base derivatives synthesized using fluorobenzaldehydes have shown antimicrobial activities .

Safety And Hazards

2-Amino-3-fluorobenzaldehyde is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

Orientations Futures

While specific future directions for 2-Amino-3-fluorobenzaldehyde are not detailed in the search results, related compounds such as Fluorobenzaldehyde can be used to make a variety of Schiff base compounds through a condensation reaction . These Schiff bases containing halogenated aromatic rings exhibit antimicrobial properties , suggesting potential applications in the development of new antimicrobial agents.

Propriétés

IUPAC Name |

2-amino-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBQRNQMWORUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625476 | |

| Record name | 2-Amino-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-fluorobenzaldehyde | |

CAS RN |

854538-94-6 | |

| Record name | 2-Amino-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.